7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one
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Overview
Description
7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one is a heterocyclic compound with a unique structure that includes a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a ketone or aldehyde in the presence of an acid catalyst can lead to the formation of the azepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the azepinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azepinone ring.
Scientific Research Applications
7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one involves its interaction with specific molecular targets. The nitrogen atom in the azepinone ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phellandrene: A cyclic monoterpene with similar structural features.
Imidazole: A five-membered heterocyclic compound with nitrogen atoms.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with biological activities.
Uniqueness
7-Methyl-3-propan-2-yl-1,3-dihydroazepin-2-one is unique due to its seven-membered ring structure, which is less common compared to five- and six-membered rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
7-methyl-3-propan-2-yl-1,3-dihydroazepin-2-one |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-6-4-5-8(3)11-10(9)12/h4-7,9H,1-3H3,(H,11,12) |
InChI Key |
FEGGWGZKYYGNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C(=O)N1)C(C)C |
Origin of Product |
United States |
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